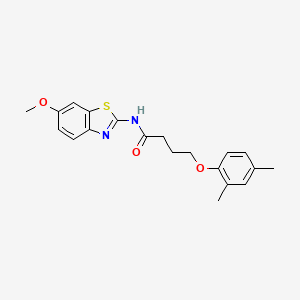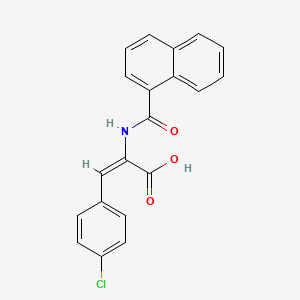
4-(2,4-dimethylphenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide
Descripción general
Descripción
4-(2,4-dimethylphenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide, also known as DMXB-A, is a compound that has been extensively studied for its potential therapeutic applications. DMXB-A is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that is widely expressed in the central nervous system.
Mecanismo De Acción
4-(2,4-dimethylphenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide acts as a selective agonist of the α7 nAChR, which is a ligand-gated ion channel that is widely expressed in the central nervous system. Activation of the α7 nAChR by 4-(2,4-dimethylphenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide leads to the influx of calcium ions into the cell, which in turn activates downstream signaling pathways that are involved in synaptic plasticity, neuroprotection, and anti-inflammatory responses.
Biochemical and Physiological Effects:
4-(2,4-dimethylphenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide has been shown to have a range of biochemical and physiological effects in animal models and in vitro studies. These effects include improved cognitive function, neuroprotection against oxidative stress and inflammation, and reduced levels of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2,4-dimethylphenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide has several advantages for use in lab experiments, including its high selectivity for the α7 nAChR, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, 4-(2,4-dimethylphenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide also has some limitations, including its relatively short half-life and its potential for off-target effects at high concentrations.
Direcciones Futuras
There are several future directions for research on 4-(2,4-dimethylphenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide. One area of interest is the development of more potent and selective α7 nAChR agonists that can be used for therapeutic purposes. Another area of interest is the investigation of the potential use of 4-(2,4-dimethylphenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide for the treatment of other neurological and psychiatric disorders, such as Parkinson's disease and anxiety disorders. Additionally, further studies are needed to elucidate the precise mechanisms of action of 4-(2,4-dimethylphenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide and to better understand its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
4-(2,4-dimethylphenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide has been studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. 4-(2,4-dimethylphenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide has been shown to improve cognitive function in animal models of Alzheimer's disease and to reduce symptoms of schizophrenia and depression in clinical trials.
Propiedades
IUPAC Name |
4-(2,4-dimethylphenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-13-6-9-17(14(2)11-13)25-10-4-5-19(23)22-20-21-16-8-7-15(24-3)12-18(16)26-20/h6-9,11-12H,4-5,10H2,1-3H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZAKXNSPXPYSQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCC(=O)NC2=NC3=C(S2)C=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(allylthio)-4-(2-methylphenyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4720512.png)
![5-{4-[(4-bromobenzyl)oxy]benzylidene}-3-(2-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B4720514.png)
![1-(3-chlorobenzyl)-4-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}carbonyl)piperazine](/img/structure/B4720516.png)
![N-(2-[4-(dimethylamino)phenyl]-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4720524.png)
![N-(2,5-dimethylphenyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4720535.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4720540.png)
![N-{[5-({2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B4720558.png)
![N-1,3-benzodioxol-5-yl-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4720559.png)
![7-phenyl-2-{4-[(2,3,5,6-tetrafluorophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4720562.png)


![N-(2-methylbenzyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4720584.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4720594.png)
![2-{4-[(propylamino)sulfonyl]phenoxy}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4720599.png)